2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a brominated triazinoindole core and a thiazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the bromination of 5-methyl-1,2,4-triazino[5,6-b]indole to obtain 8-bromo-5-methyl-1,2,4-triazino[5,6-b]indole. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anticancer or antimicrobial activity, although more research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated triazinoindole core and thiazolylacetamide moiety. These interactions may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-2,3-dihydro-5H-as-triazino[5,6-b]indole-3-thione
- 6-bromo-1,2,4-triazine-3,5-(2H,4H)-dione
- 5,6-diphenyl-2H-(1,2,4)triazine-3-thione
Uniqueness
Compared to similar compounds, 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of a brominated triazinoindole core and a thiazolylacetamide moiety. This structural uniqueness may contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H17BrN6OS2 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H17BrN6OS2/c1-12-18(13-6-4-3-5-7-13)25-21(32-12)24-17(30)11-31-22-26-20-19(27-28-22)15-10-14(23)8-9-16(15)29(20)2/h3-10H,11H2,1-2H3,(H,24,25,30) |
InChI Key |
CSYBPZGVXMJQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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